Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research into the synthesis of new compounds from imidazole derivatives, including ethyl 2-(1H-imidazol-1-yl)acetate, has led to the discovery of novel compounds with significant biological activity. These compounds have been evaluated against common bacterial strains, demonstrating potential as antibacterial agents. The study by Al-badrany et al. (2019) highlights the synthesis of these compounds and their promising antibacterial properties against Proteus spp., S. pyogenes, Escherichia coli, and P. aeruginosa, comparing their effectiveness with standard antibiotics like Ciprofloxacin and Tetracycline Al-badrany, Mohammed, & Alasadi, 2019.
Catalytic Applications
The imidazol-2-ylidene derivatives, a type of N-heterocyclic carbenes (NHC), have been shown to be efficient catalysts in transesterification reactions involving esters and alcohols. Grasa et al. (2003) demonstrated that low catalyst loadings of NHC catalysts can mediate acylation of alcohols with enol acetates at room temperature, highlighting the versatility of these catalysts in organic synthesis Grasa, Gueveli, Singh, & Nolan, 2003.
Antioxidant Properties
A study on the ethyl acetate fraction of red seaweed Hypnea musciformis identified substituted aryl meroterpenoids with potential antioxidant activities. These compounds demonstrated significant radical inhibiting and Fe(2+) ion chelating activities, suggesting their potential application as natural antioxidants in pharmaceutical and food industries Chakraborty, Joseph, Joy, & Raola, 2016.
Antitumor Applications
An alternative synthesis route for the antitumor drug temozolomide, avoiding the use of hazardous reagents like methyl isocyanate, was reported by Wang, Stevens, and Thomson (1994). This synthesis involves the preparation of ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate as a key intermediate, showcasing the compound's relevance in the development of cancer therapeutics Wang, Stevens, & Thomson, 1994.
properties
IUPAC Name |
ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-6-8-20-10(3)11(4)22-13-14(18-16(20)22)19(5)17(25)21(15(13)24)9-12(23)26-7-2/h6H,1,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNBCSSPQDQOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CC=C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(8-allyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.